Biphenyl-2,2'-diacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(cyanomethyl)phenyl]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-9-13-5-1-3-7-15(13)16-8-4-2-6-14(16)10-12-18/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQBQMNLLVOXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=CC=CC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297477 | |
| Record name | Biphenyl-2,2'-diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3526-27-0 | |
| Record name | 2,2'-Biphenyldiacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biphenyl-2,2'-diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Biphenyl 2,2 Diacetonitrile and Its Structural Analogs
Strategies for Constructing the Biphenyl (B1667301) Core in Diacetonitrile Derivatives
The central challenge in synthesizing Biphenyl-2,2'-diacetonitrile lies in efficiently creating the bond between the two phenyl rings at the sterically demanding ortho positions. Various cross-coupling and homocoupling methodologies have been developed and refined to address this, each with distinct advantages.
Modern Approaches to Biphenyl Coupling Reactions
Transition metal-catalyzed reactions are the cornerstone of modern biphenyl synthesis, providing reliable and versatile pathways to the core structure.
The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation, making it a primary strategy for constructing unsymmetrical and symmetrical biaryl compounds. gre.ac.uk This palladium-catalyzed reaction typically involves the cross-coupling of an aryl halide with an arylboronic acid or ester. nih.gov For the synthesis of a 2,2'-disubstituted biphenyl scaffold, this could involve the coupling of a 2-substituted aryl halide with a 2-substituted arylboronic acid. acs.org
The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent. For sterically hindered couplings, such as those required for 2,2'-disubstituted biphenyls, specialized phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. rsc.orgresearchgate.net The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. rsc.org
| Parameter | Typical Reagents/Conditions | Source(s) |
| Catalyst | Pd(OAc)₂, Pd(OH)₂, [Pd(PPh₃)₄], Pd(dba)₂ | nih.govrsc.org |
| Ligand | PPh₃, S-Phos, Buchwald-type ligands | rsc.orgbeilstein-journals.org |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | rsc.orgbeilstein-journals.org |
| Solvent | Toluene, Dioxane, THF, Ethanol | nih.govrsc.orgbeilstein-journals.org |
| Boron Reagent | Arylboronic acids, Arylboronic acid pinacol (B44631) esters | gre.ac.uknih.gov |
This table summarizes common conditions for Suzuki-Miyaura cross-coupling reactions used in the synthesis of biphenyl derivatives.
The Ullmann reaction is a classical method for the homocoupling of aryl halides using copper, and it is particularly effective for substrates bearing electron-withdrawing groups at the ortho position. operachem.com This makes it an ideal strategy for synthesizing 2,2'-dinitrobiphenyl (B165474), a key precursor for various 2,2'-disubstituted biphenyls. orgsyn.org The traditional method involves heating an aryl halide with a stoichiometric amount of copper powder, often at high temperatures. operachem.comorgsyn.org
Recent advancements have led to more efficient and environmentally benign Ullmann-type couplings. A notable modern approach involves a solvent-free reaction using high-speed ball milling (HSBM). nih.govnih.gov In this method, an o-halo-nitrobenzene is agitated in a custom copper vial with a copper ball, which serves as both the reaction vessel and the catalyst source. nih.gov This technique avoids high-boiling solvents and can lead to quantitative yields of the desired 2,2'-dinitrobiphenyl product. nih.govnih.gov
| Starting Material | Coupling Method | Yield | Source(s) |
| o-Chloronitrobenzene | Heat, Copper Bronze | 52–61% | orgsyn.org |
| 1-Bromo-2-nitrobenzene | Heat, Copper Powder | 76% | operachem.com |
| 1-Iodo-2-nitrobenzene | Heat (solvent-free) | 50–90% | rsc.org |
| 1-Iodo-2-nitrobenzene | High-Speed Ball Milling | 97% | nih.gov |
This table presents reported yields for the synthesis of 2,2'-dinitrobiphenyl using various Ullmann coupling strategies.
Nickel-catalyzed reactions offer a complementary approach to palladium and copper in biphenyl synthesis. While less common for direct synthesis of this compound, Ni-mediated couplings are valuable in the construction of larger, more complex architectures such as macrocycles containing biphenyl units. researchgate.netnih.gov For instance, nickel(II) complexes can serve as templates to guide the macrocyclization of precursors that contain biphenyl-analogue moieties, such as 2,2'-bi-indolyl units. rsc.org These methods often involve the intramolecular coupling of two aryl groups that are tethered together, leading to the formation of strained or rigid cyclic systems where the biphenyl unit acts as a structural scaffold. researchgate.net The synthesis of biphenarenes, a class of macrocycles built from biphenyl units, further highlights the utility of metal-mediated strategies in creating complex supramolecular structures. nih.gov
Convergent and Divergent Synthetic Pathways to Biphenyl Diacetonitriles
A convergent synthesis involves preparing key fragments of the target molecule separately and then joining them together in the final stages. researchgate.net For this compound, a convergent approach would involve the synthesis of a monomeric precursor, such as 2-halophenylacetonitrile or (2-cyanomethylphenyl)boronic acid, followed by a cross-coupling reaction (e.g., Suzuki-Miyaura) to form the central biphenyl bond. This strategy is often efficient as it allows for the late-stage combination of complex, independently synthesized fragments.
Conversely, a divergent synthesis begins with a common core structure that is subsequently elaborated to create a library of related compounds. wikipedia.orgnih.gov In this context, a core molecule like 2,2'-dimethylbiphenyl (B165481) or 2,2'-dinitrobiphenyl would be synthesized first. This central scaffold would then undergo a series of identical, parallel reactions on both ortho substituents to install the desired functionality. For example, 2,2'-dimethylbiphenyl could undergo a double benzylic bromination followed by a double nucleophilic substitution with cyanide to yield the final product. This approach is highly effective for systematically creating a series of symmetrically substituted analogues for structure-activity relationship studies.
Installation of Nitrile Functionality in Biphenyl Frameworks
A common and practical method for introducing the acetonitrile (B52724) (-CH₂CN) groups onto the biphenyl scaffold begins with a pre-formed biphenyl core, such as 2,2'-dimethylbiphenyl. This divergent approach typically involves a two-step process.
First, the methyl groups undergo benzylic halogenation, most commonly through a free-radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator. This reaction selectively converts the methyl groups into bromomethyl groups, yielding the key intermediate 2,2'-bis(bromomethyl)-1,1'-biphenyl. sigmaaldrich.comnih.gov
The second step is a nucleophilic substitution reaction. The highly reactive benzylic bromide positions in 2,2'-bis(bromomethyl)biphenyl are susceptible to attack by nucleophiles. nih.govnih.gov Treatment with a cyanide salt, such as sodium or potassium cyanide, in a suitable polar aprotic solvent results in the displacement of the bromide ions to form the two new carbon-carbon bonds, affording this compound.
More advanced, modern methods for cyanomethylation have also been developed, which can install the -CH₂CN group directly onto an aryl halide. organic-chemistry.org These protocols may involve palladium-catalyzed reactions that use novel cyanomethyl sources, offering alternative routes that could potentially shorten the synthetic sequence. organic-chemistry.org Additionally, nickel-catalyzed cyanations using acetonitrile itself as the cyanide source have been reported for aryl halides, showcasing cutting-edge approaches to nitrile installation. mdpi.comrsc.org
Direct Cyanation Techniques for Aromatic Systems
Direct cyanation involves the introduction of a nitrile group onto an aromatic ring through the activation of a carbon-hydrogen (C-H) bond. This approach is highly desirable as it reduces the number of synthetic steps required.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been applied to the formation of aryl nitriles. One such method involves the Pd(II)-catalyzed C-H bond activation, where a cyano group can act as a directing group to facilitate the synthesis of biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides. nih.gov
Recent advancements have focused on more environmentally benign methods. Organic photoredox catalysis, for instance, allows for the direct C–H cyanation of arenes under mild conditions, avoiding the use of transition metals. nih.gov In this process, a photocatalyst, activated by light, oxidizes the aromatic compound to a radical cation, which then reacts with a cyanide source. nih.gov This method has been successfully used to functionalize biphenyl, yielding the corresponding phenylbenzonitrile. nih.gov
Electrochemical synthesis offers another green alternative for C-H bond cyanation. rsc.org This technique can utilize acetonitrile as an effective and non-toxic cyanation reagent under catalyst-free conditions, representing a simple and fast method for the direct introduction of cyano groups onto imine derivatives. rsc.org
A variety of cyanide sources can be employed in these direct cyanation reactions, each with its own advantages regarding toxicity and reactivity. Non-toxic sources like potassium ferrocyanide (K₄[Fe(CN)₆]) have been used in palladium-catalyzed cyanations, offering an environmentally safer alternative to more hazardous cyanide salts. nih.gov
Table 1: Comparison of Direct Cyanation Methodologies
| Methodology | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed C-H Activation | Pd(II) | Uses a directing group for site-selectivity. | nih.gov |
| Organic Photoredox Catalysis | Acridinium photooxidant | Metal-free, mild conditions, proceeds via radical cation. | nih.gov |
| Electrochemical Cyanation | None (catalyst-free) | Uses acetonitrile as a non-toxic cyano source. | rsc.org |
| Palladium-Catalyzed Cross-Coupling | Pd(0)/ligand complexes | Utilizes non-toxic cyanide sources like K₄[Fe(CN)₆]. | nih.gov |
Conversion of Precursor Functional Groups to Nitriles
An alternative and widely used strategy for synthesizing aryl nitriles is the conversion of more readily available precursor functional groups. This typically involves the substitution of aryl halides or triflates.
The palladium-catalyzed cyanation of aryl halides is a robust method with broad applications. nih.gov These reactions can utilize various cyanide sources, including sodium cyanide (NaCN), potassium cyanide (KCN), and zinc cyanide (Zn(CN)₂). nih.gov The choice of catalyst system, particularly the phosphine ligand, is crucial for achieving high efficiency, especially with less reactive aryl chlorides. organic-chemistry.org To circumvent catalyst deactivation by the cyanide anion, which can poison the palladium catalyst, strategies such as the addition of reducing agents or the use of cyanide sources with low solubility in organic solvents have been developed. nih.gov
Historically, the synthesis of benzonitriles relied on methods like the Sandmeyer reaction, which starts from anilines, and the Rosenmund-von Braun reaction, which typically requires stoichiometric amounts of copper(I) cyanide and high temperatures. nih.gov While effective, modern palladium-catalyzed methods offer milder reaction conditions and greater functional group tolerance. nih.gov
The nitrile functional group itself is a versatile synthetic intermediate. researchgate.netnih.gov It can be transformed into a wide array of other functionalities, including amides, carboxylic acids, amines, and imines, highlighting its importance in organic synthesis. nih.govrug.nl The conversion can also start from other groups like amides; for example, 2,2-xenyl ethanamide can be dehydrated to form the corresponding nitrile. google.com Similarly, benzylic alcohols can be directly converted to the corresponding nitriles using trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by indium halides. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of complex organic molecules like this compound.
Solvent-Free and Catalyst-Recycling Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. nih.gov This has led to the development of solvent-free reaction conditions. An uncatalyzed, solvent-free multicomponent process has been reported for the synthesis of biphenyl-2-carbonitrile derivatives, which avoids the need for both a catalyst and an organic solvent. nih.gov Solventless reaction methodologies are advantageous as they minimize waste generation and can lead to simpler and faster procedures. acs.org The Ullmann coupling, a classic method for forming biaryl bonds, has also been adapted to a solvent-free process for synthesizing precursors like 2,2'-dinitrobiphenyl. rsc.org
The use of water as a solvent is another green alternative. A water-soluble fullerene-supported PdCl₂ nanocatalyst has been developed for Suzuki-Miyaura cross-coupling reactions to produce biphenyl carboxylic acids. researchgate.net This catalyst operates in pure water at room temperature and can be recycled multiple times without a significant decrease in yield, demonstrating both the use of a green solvent and catalyst recyclability. researchgate.net Similarly, recyclable palladium catalysts have been developed for the cyanation of aryl chlorides. researchgate.net
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govwordpress.com Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste at a molecular level. wordpress.com Reactions with high atom economy are considered more sustainable. jocpr.com
Different synthetic reactions exhibit vastly different atom economies.
Addition and Rearrangement Reactions: These are highly atom-economical, often achieving 100% atom economy as all reactant atoms are incorporated into the product.
Substitution and Elimination Reactions: These are inherently less atom-economical as they generate byproducts that are not part of the final molecule. nih.gov
For the synthesis of this compound, a direct C-H cyanation reaction would generally have a higher atom economy than a traditional Sandmeyer reaction. The Sandmeyer reaction generates nitrogen gas and inorganic salts as byproducts, whereas a direct C-H functionalization ideally only produces water or hydrogen gas.
Table 2: Conceptual Atom Economy of Different Reaction Types
| Reaction Type | General Transformation | Atom Economy | Byproducts |
|---|---|---|---|
| Addition (e.g., Diels-Alder) | A + B → C | 100% | None |
| Rearrangement | A → B | 100% | None |
| Substitution (e.g., Pd Cross-Coupling) | A-X + B-Y → A-B | <100% | X-Y (e.g., salts) |
| Elimination | A → B + C | <100% | C (small molecule) |
By prioritizing reactions with high atom economy, chemists can design more efficient and environmentally friendly synthetic routes. jocpr.com
Stereochemical Control in the Synthesis of Chiral this compound Derivatives
Certain substituted biphenyls can exhibit a form of stereoisomerism known as atropisomerism. pharmaguideline.com This occurs when rotation around the single bond connecting the two aryl rings is sufficiently restricted, typically due to the presence of bulky ortho-substituents. stackexchange.com This restricted rotation leads to the existence of stable, non-interconverting enantiomers, a phenomenon also referred to as axial chirality. pharmaguideline.com
For a biphenyl to be chiral, it must lack a plane of symmetry, and the energy barrier for rotation around the C-C single bond must be high enough to allow for the isolation of individual enantiomers. stackexchange.comslideshare.net The presence of four large substituents in the 2,2',6, and 6' positions generally ensures high rotational barriers. nih.gov
The synthesis of enantiopure chiral biphenyl derivatives is a significant area of research, as these compounds are valuable as chiral ligands and catalysts in asymmetric synthesis. nih.gov Methodologies to achieve stereochemical control include:
Asymmetric Synthesis: Designing a reaction that preferentially forms one enantiomer over the other. This can be achieved using chiral catalysts or starting materials. For instance, enantiopure 2-(dicyclohexylphosphino)-1,1'-biphenyl derivatives with a chiral amino group in the 2'-position have been prepared using methods like the Suzuki coupling. researchgate.net
Chiral Resolution: Separating a racemic mixture of enantiomers. A common technique for this is chiral High-Performance Liquid Chromatography (HPLC), which has been used to resolve chiral biphenyl derivatives at the penultimate step of a synthesis. nih.gov
The development of diverse and adjustable axially chiral biphenyl ligands allows for fine-tuning of catalysts to achieve high enantioselectivity in a wide range of chemical reactions. nih.govchemrxiv.org These strategies could potentially be applied to synthesize chiral derivatives of this compound, provided the steric hindrance from the ortho-acetonitrile groups is sufficient to create a stable chiral axis.
Advanced Reactivity and Chemical Transformations of Biphenyl 2,2 Diacetonitrile
Reactivity of Nitrile Groups in the Biphenyl-2,2'-diacetonitrile Framework
The electron-withdrawing nature and the triple bond of the nitrile groups make them susceptible to a variety of chemical transformations. These reactions are pivotal for the derivatization of the this compound scaffold and for its use as a monomer in polymer synthesis.
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the condensation of a carbonyl compound with a compound containing an active methylene (B1212753) group, such as a nitrile. This reaction is extensively used in the synthesis of polymers and covalent organic frameworks (COFs). While direct experimental data on the use of this compound in Knoevenagel condensations is not extensively documented in the reviewed literature, the reactivity of similar biphenyl (B1667301) diacetonitrile derivatives provides a strong indication of its potential.
For instance, the related isomer, 2,2'-(biphenyl-4,4'-diyl)diacetonitrile (BDAN), has been successfully employed in the synthesis of vinylene-linked two-dimensional covalent organic frameworks (V-2D-COFs). nih.gov In these syntheses, the diacetonitrile derivative reacts with aromatic aldehydes in a polycondensation reaction. The general mechanism involves the deprotonation of the α-carbon to the nitrile group by a base, followed by nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The repetition of this process leads to the formation of a porous, crystalline polymeric framework. Given the similar electronic properties, it is anticipated that this compound would undergo analogous condensations with various aldehydes to produce novel polymeric materials.
Table 1: Examples of Monomers Used in Knoevenagel Polycondensation for COF Synthesis
| Diacetonitrile Monomer | Aldehyde Monomer | Resulting Framework | Reference |
| 2,2'-(Biphenyl-4,4'-diyl)diacetonitrile (BDAN) | 1,3,5-Tris-(4-formylphenyl)benzene (TFPB) | V-2D-COF-3 | nih.gov |
| (1,4-Phenylene)diacetonitrile (PDAN) | 1,3,5-Tris-(4-formylphenyl)benzene (TFPB) | V-2D-COF-1 | nih.gov |
The nitrile groups of this compound can be reduced to primary amines, providing a pathway to a new class of diamine monomers. The resulting 2,2'-bis(aminoethyl)biphenyl is a valuable building block for the synthesis of polyamides, polyimides, and other nitrogen-containing polymers. The reduction of nitriles is a well-established transformation in organic synthesis and can be achieved using a variety of reducing agents.
Common methods for nitrile reduction include catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. Chemical reduction using metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst are also effective. The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reduction.
Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines
| Reagent | Typical Conditions | Comments |
| H₂/Raney Ni | High pressure and temperature | Commonly used in industrial processes. |
| H₂/Pd/C | Moderate pressure and temperature | Good functional group tolerance. |
| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Highly reactive, reduces many other functional groups. |
| NaBH₄/CoCl₂ | Methanol or ethanol | Milder alternative to LiAlH₄. |
Detailed studies on the specific reduction of this compound are not prevalent in the available literature, but the general reactivity of aromatic nitriles suggests that these standard methods would be applicable.
The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by nucleophiles. This reactivity allows for the synthesis of a wide range of derivatives. For example, Grignard reagents can add to the nitrile groups to form ketones after hydrolysis of the intermediate imine.
Furthermore, the nitrile groups can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, is a powerful method for the synthesis of five-membered heterocyclic rings. The resulting bis-tetrazolyl biphenyl derivatives are of interest in medicinal chemistry and materials science due to the ability of the tetrazole ring to act as a bioisostere for a carboxylic acid group. While the direct cycloaddition of azides to this compound is not specifically detailed in the reviewed literature, the reaction is a general and reliable method for the conversion of nitriles to tetrazoles.
Aromatic Functionalization of the Biphenyl Core
Beyond the reactivity of the nitrile groups, the biphenyl scaffold itself can be functionalized through electrophilic aromatic substitution or modern cross-coupling reactions. However, a more strategic approach involves the use of the nitrile groups as directing groups to control the regioselectivity of C–H functionalization reactions.
The development of directed C–H functionalization has revolutionized the synthesis of complex aromatic compounds by allowing for the selective activation of otherwise unreactive C–H bonds. The nitrile group is a known directing group in transition metal-catalyzed C–H activation reactions.
Recent studies have demonstrated the utility of the nitrile group in directing the meta-C–H functionalization of biaryl compounds. nih.gov This is a significant finding as it allows for the functionalization of a position that is often difficult to access through classical electrophilic aromatic substitution. In these reactions, a palladium catalyst, in conjunction with a ligand and an oxidant, is used to achieve olefination, acetoxylation, or iodination at the meta position relative to the nitrile group. The ability of the nitrile group to direct this transformation provides a powerful tool for the late-stage functionalization of biphenyl derivatives.
The mechanism of palladium-catalyzed C–H activation directed by a nitrile group has been the subject of computational and experimental studies. nih.gov For the meta-C–H functionalization of biphenylnitriles, a concerted metalation-deprotonation (CMD) mechanism is often proposed.
DFT computational studies suggest that a ligand-containing Pd-Ag heterodimeric transition state is key to achieving the desired meta-selectivity. nih.gov In this model, the nitrile group coordinates to the palladium center, bringing it into proximity of the meta-C–H bond. A substituted 2-pyridone ligand is often crucial in assisting the cleavage of the C–H bond in the CMD step. nih.gov The silver co-catalyst is believed to play a role in facilitating the turnover of the palladium catalyst. These mechanistic insights are crucial for the rational design of new and more efficient catalytic systems for the selective functionalization of the biphenyl core of molecules like this compound.
Directed C–H Functionalization Strategies
Regioselective Functionalization at Ortho, Meta, and Para Positions
The functionalization of the biphenyl core in this compound is dictated by the electronic and steric influences of the existing cyanomethyl substituents. The cyanomethyl group (-CH₂CN) is generally considered to be weakly deactivating and an ortho, para-director for electrophilic aromatic substitution due to the competing inductive electron-withdrawing nature of the nitrile and the potential for hyperconjugation of the methylene group. However, the steric hindrance imposed by the 2,2'-substitution pattern significantly influences the regioselectivity of further reactions.
Directed ortho-metalation (DoM) presents a powerful strategy for achieving regioselective functionalization that might otherwise be difficult to attain. While specific studies on this compound are not extensively documented, the principles of DoM on substituted biphenyls suggest that the nitrile groups could potentially act as directing metalation groups (DMGs). Lithiation would be expected to occur at the positions ortho to the cyanomethyl groups, which are the 3 and 3' positions. Subsequent quenching with various electrophiles would introduce functionality at these specific sites.
The table below outlines the predicted outcomes for regioselective functionalization based on established principles of aromatic chemistry.
| Position | Predicted Reactivity in Electrophilic Aromatic Substitution | Potential for Directed ortho-Metalation |
| Ortho (3, 3') | Moderately favored electronically, but sterically hindered. | Potentially favored site for deprotonation. |
| Meta (4, 4', 5, 5') | Minor products expected. | Not the primary site for DoM. |
| Para (6, 6') | Electronically favored, but highly sterically hindered. | Unlikely site for DoM. |
Electrophilic and Nucleophilic Aromatic Substitutions
Electrophilic Aromatic Substitution (SEAr):
Nucleophilic Aromatic Substitution (SNAr):
For nucleophilic aromatic substitution to occur, the aromatic ring typically requires strong electron-withdrawing groups and a good leaving group. The nitrile group offers moderate electron withdrawal. Therefore, SNAr reactions on the unsubstituted rings of this compound are unlikely. However, if the biphenyl core were further substituted with potent electron-withdrawing groups (e.g., nitro groups) and a suitable leaving group (e.g., a halide), nucleophilic substitution could become a viable transformation.
Chemo- and Regioselectivity in Multi-Functional Biphenyl Systems
The presence of two nitrile functionalities and two aromatic rings allows for the exploration of chemo- and regioselectivity. For instance, selective transformation of one nitrile group while leaving the other intact would be a significant synthetic challenge. This could potentially be achieved through the use of protecting groups or by exploiting subtle differences in the steric environment of the two cyanomethyl groups, which are enantiotopic.
Furthermore, reactions involving the active methylene protons of the cyanomethyl groups can be explored. Deprotonation of these positions would generate a nucleophilic center that could participate in various alkylation or condensation reactions. Selective mono-alkylation versus di-alkylation would be a key aspect of chemoselectivity in such transformations.
The following table summarizes potential selective transformations:
| Reaction Type | Potential for Selectivity | Controlling Factors |
| Nitrile Hydrolysis | Mono- vs. Di-hydrolysis | Stoichiometry of reagents, reaction time, temperature. |
| Nitrile Reduction | Mono- vs. Di-reduction | Choice of reducing agent, stoichiometry. |
| Alkylation of Methylene Bridge | Mono- vs. Di-alkylation | Base, stoichiometry of alkylating agent. |
| Aromatic Ring Functionalization | Functionalization of one ring vs. both | Directing group effects, steric hindrance. |
Cascade Reactions and One-Pot Syntheses Involving this compound
The unique structural arrangement of this compound makes it an attractive substrate for cascade reactions and one-pot syntheses to construct complex polycyclic systems. The proximity of the two cyanomethyl groups can facilitate intramolecular cyclization reactions. For example, under appropriate conditions, the nitrile groups could undergo Thorpe-Ziegler type reactions to form fused ring systems.
While specific examples involving this compound are scarce in the literature, related transformations of ortho-functionalized biphenyls and dinitriles provide a basis for predicting potential cascade reactions. For instance, reductive cyclization could lead to the formation of novel heterocyclic structures. One-pot sequences involving initial functionalization of the aromatic rings followed by intramolecular reactions of the nitrile groups could also be envisioned as a powerful strategy for the rapid assembly of complex molecular architectures.
Theoretical and Computational Investigations of Biphenyl 2,2 Diacetonitrile
Quantum Chemical Calculations of Molecular Conformation and Dynamics
Quantum chemical calculations are essential for exploring the conformational preferences and dynamic behavior of flexible molecules like Biphenyl-2,2'-diacetonitrile. chemrxiv.orgwavefun.com These computational methods allow for the detailed examination of the molecule's potential energy surface, revealing the most stable arrangements of its atoms and the energy barriers that separate different conformations. wavefun.com
A critical geometric parameter in biphenyl (B1667301) compounds is the dihedral angle, which describes the twist between the two phenyl rings. In unsubstituted biphenyl, the rings are twisted by approximately 45° in the gas phase to alleviate steric hindrance between the ortho-hydrogen atoms. libretexts.orgic.ac.uk For this compound, the presence of the bulky acetonitrile (B52724) (-CH₂CN) groups at the 2 and 2' positions introduces significant steric repulsion.
This steric crowding forces the phenyl rings to adopt a more twisted conformation compared to the parent biphenyl molecule. Computational studies on similarly substituted biphenyls show that large ortho substituents lead to dihedral angles approaching 90°. libretexts.orgchemrxiv.org For this compound, the dihedral angle is predicted to be substantially large, minimizing the repulsive interactions between the acetonitrile groups. The rotation about the central carbon-carbon single bond is therefore highly restricted.
| Conformation | Approximate Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Interaction |
|---|---|---|---|
| Twisted (Gauche) Minimum | ~70 - 90 | 0 (Reference) | Minimized steric repulsion between -CH₂CN groups. |
| Planar Transition State | 0 / 180 | High | Maximum steric clash between ortho substituents. |
| Perpendicular Transition State | 90 | Lower than Planar TS | Loss of π-conjugation between rings. |
This table presents hypothetical relative energies based on established principles of biphenyl stereochemistry to illustrate the conformational preferences of this compound.
The conformational landscape of a molecule maps its potential energy as a function of its geometric degrees of freedom. chemrxiv.orgnih.govchemrxiv.org For this compound, the most significant degree of freedom is the rotation around the central C-C bond.
The energy landscape is characterized by distinct energy minima corresponding to the stable, twisted (gauche) conformations. ic.ac.uknih.gov These minima are separated by energy barriers, which represent the transition states for interconversion between different conformations. nih.gov The highest energy barrier on the rotational pathway corresponds to the planar conformation, where the steric repulsion between the two -CH₂CN groups is maximized. libretexts.org Due to the significant size of these ortho groups, the energy barrier to racemization (interconversion of enantiomeric twisted forms) is expected to be substantial, potentially allowing for the isolation of atropisomers at low temperatures. libretexts.org The analysis of this landscape helps in understanding the molecule's structural flexibility and the populations of different conformers at a given temperature. chemrxiv.org
Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)
The electronic structure dictates the chemical and physical properties of a molecule, including its reactivity and spectroscopic behavior. nih.gov Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comstudylib.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. chemrxiv.orgarxiv.orgutm.my DFT calculations can accurately predict various electronic parameters for this compound.
Key properties obtained from DFT studies include:
HOMO and LUMO Energies: These values are crucial for predicting the molecule's electron-donating and electron-accepting capabilities, respectively.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Electron Density Distribution: This reveals how electrons are distributed across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Ionization Potential and Electron Affinity: These relate to the energy required to remove an electron and the energy released when an electron is added, respectively.
In this compound, the HOMO is expected to be localized primarily on the π-system of the biphenyl rings, while the LUMO is likely to have significant contributions from the electron-withdrawing cyano (-CN) groups.
| Electronic Property | Calculated Value (Conceptual) | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (Eg) | ~ 5.0 eV | Relates to chemical stability and electronic transitions. |
This table provides conceptual DFT-calculated values for this compound to illustrate typical results from such studies.
The presence of electron-donating biphenyl rings and electron-withdrawing acetonitrile substituents sets the stage for potential intramolecular charge transfer (ICT) phenomena. nih.govresearchgate.netrsc.org Upon electronic excitation, for instance by absorption of light, an electron can be promoted from the HOMO to the LUMO.
Given the expected localization of these orbitals, this electronic transition would effectively move electron density from the biphenyl core to the acetonitrile groups. nih.gov This photoinduced charge transfer can lead to a significant change in the molecule's dipole moment in the excited state compared to the ground state. carleton.edu Computational analysis of the electron density distribution in both the ground and excited states can quantify the extent of this charge transfer, which is crucial for understanding the molecule's photophysical properties, such as its fluorescence behavior.
Computational Modeling of Reaction Mechanisms
Computational modeling is an invaluable tool for elucidating the detailed pathways of chemical reactions, providing insights into transition states and activation energies that are often inaccessible through experimental means alone. nih.govibs.re.krresearchgate.net For this compound, DFT calculations can be used to model a variety of potential reactions.
For example, the hydrolysis of the nitrile groups to carboxylic acids or the cyclization reactions involving the nitrile and phenyl rings can be computationally investigated. The typical workflow involves:
Locating Stationary Points: Geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures on the potential energy surface.
Identifying Transition States: The highest-energy point along the lowest-energy reaction path, the transition state, is located. This structure represents the kinetic bottleneck of the reaction.
By mapping out the entire reaction coordinate, computational models can predict the most favorable reaction pathways, explain observed product distributions, and guide the design of new synthetic routes. ibs.re.kr
Transition State Characterization and Reaction Pathway Elucidation
Understanding the mechanism of a chemical reaction requires detailed knowledge of the reaction pathway, including the transient, high-energy species known as the transition state. arxiv.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping these pathways. For the synthesis of biphenyls, which often involves cross-coupling reactions, identifying the transition state is key to understanding the reaction kinetics and optimizing conditions. nih.gov
Theoretical calculations can determine the geometry of the transition state and its energy relative to the reactants and products, which defines the activation energy barrier. For a hypothetical synthesis of this compound via a palladium-catalyzed coupling reaction, computational models would elucidate the step-by-step mechanism, including oxidative addition, transmetalation, and reductive elimination.
Table 1: Hypothetical Calculated Parameters for a Reductive Elimination Transition State This table presents theoretical data representative of what would be calculated for the rate-determining step in a palladium-catalyzed cross-coupling reaction to form the central C-C bond of the biphenyl core.
| Parameter | Value | Description |
| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency confirms the structure is a true first-order saddle point (a transition state). |
| Pd-C1 Bond Length | 2.35 Å | Elongated bond distance indicating the bond is in the process of breaking. |
| Pd-C1' Bond Length | 2.38 Å | Elongated bond distance indicating the bond is in the process of breaking. |
| C1-C1' Bond Length | 2.10 Å | Shortened distance between the two phenyl rings, indicating the new bond is forming. |
| Activation Energy (ΔG‡) | 18.5 kcal/mol | The free energy barrier that must be overcome for the reaction to proceed. |
Catalyst-Substrate Interactions and Ligand Effects
The efficiency and selectivity of metal-catalyzed reactions are profoundly influenced by the interactions between the catalyst, its associated ligands, and the substrate molecules. mdpi.com Computational modeling allows for a detailed investigation of these non-covalent and covalent interactions. In the synthesis of this compound, the electronic and steric properties of the phosphine (B1218219) ligands on a palladium catalyst, for instance, can be computationally varied to predict their effect on the reaction outcome.
These models can calculate the binding energy of the substrate to the catalyst complex and map the potential energy surface of the catalytic cycle. This helps in the rational design of new ligands that can lower activation barriers or prevent the formation of unwanted byproducts. mdpi.com
Table 2: Calculated Binding Energies Illustrating Ligand Effects This table shows hypothetical binding energies of a reactant molecule to a palladium catalyst complexed with different phosphine ligands, demonstrating how ligand choice affects catalyst-substrate interaction.
| Ligand | Binding Energy (kcal/mol) | Implication |
| Triphenylphosphine (PPh₃) | -12.5 | Standard, moderately strong binding. |
| Tri(o-tolyl)phosphine | -9.8 | Weaker binding due to increased steric hindrance near the metal center. |
| Tricyclohexylphosphine | -14.2 | Stronger binding due to the electron-donating nature of the cyclohexyl groups. |
Simulation of Intermolecular Interactions and Self-Assembly Processes
This compound possesses structural features—aromatic rings and polar nitrile groups—that can drive spontaneous organization into larger, ordered structures through a process known as self-assembly. escholarship.orgmdpi.com Molecular dynamics (MD) simulations are particularly useful for studying these dynamic processes, providing insights into how individual molecules aggregate to form complex supramolecular architectures. nih.gov
Hydrogen Bonding Networks and Supramolecular Interactions
While not a classic hydrogen bond donor, the C-H bonds adjacent to the electron-withdrawing nitrile group and on the aromatic rings of this compound can act as weak donors. The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor. unito.it These weak C-H···N hydrogen bonds can lead to the formation of extensive one-, two-, or three-dimensional networks, which are fundamental to crystal engineering and the design of materials with specific properties. nih.govchemrxiv.org Computational studies can predict the geometry and strength of these interactions, revealing the most likely patterns of self-assembly. mdpi.commdpi.com
Table 3: Typical Geometries of C-H···N Hydrogen Bonds in Simulated Assemblies This table provides representative geometric parameters for weak hydrogen bonds that could be formed between molecules of this compound, as predicted by computational simulations.
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |
| Aromatic C-H···N | 3.2 - 3.6 | 140 - 160 | -0.5 to -1.5 |
| Methylene (B1212753) C-H···N | 3.3 - 3.7 | 130 - 150 | -0.4 to -1.2 |
π-π Stacking and Aromatic Interactions
The biphenyl core of the molecule consists of two phenyl rings, which are rich in π-electrons. These aromatic systems can interact favorably with each other through π-π stacking, a critical non-covalent interaction that influences the structure of everything from DNA to synthetic polymers. phenomenex.comnacalai.comnih.gov The nitrile substituents can modulate the electron density of the rings, thereby influencing the strength and geometry of these stacking interactions.
Computational energy calculations can be performed to determine the preferred stacking arrangement (e.g., parallel-displaced, T-shaped) by comparing the interaction energies of different molecular orientations. The parallel-displaced conformation is often favored for aromatic rings as it minimizes electrostatic repulsion. researchgate.net
Table 4: Calculated Interaction Energies for Different π-π Stacking Geometries This table displays hypothetical interaction energies for a dimer of this compound, calculated to determine the most stable stacking configuration.
| Stacking Geometry | Interplanar Distance (Å) | Lateral Displacement (Å) | Interaction Energy (kcal/mol) |
| Face-to-Face (Sandwich) | 3.5 | 0.0 | -2.1 |
| Parallel-Displaced | 3.4 | 1.8 | -3.5 |
| T-shaped | 5.0 | N/A | -2.8 |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of Biphenyl-2,2'-diacetonitrile in solution. While specific experimental spectra for this compound are not widely published, its structural features allow for the prediction of its characteristic NMR signals. The ¹H NMR spectrum would feature complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the eight protons on the two phenyl rings. A distinct singlet would be expected for the four equivalent protons of the two methylene (B1212753) (-CH₂-) groups. In the ¹³C NMR spectrum, characteristic signals would appear for the nitrile carbons (~117-120 ppm), the methylene carbons, and the various aromatic carbons.
Given the complexity of the overlapping signals in the aromatic region of a 1D ¹H NMR spectrum, multi-dimensional NMR techniques are essential for unambiguous assignment.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on each aromatic ring, allowing for the assignment of the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon and the methylene proton signal to the methylene carbon.
These techniques, used in combination, provide a complete and unambiguous assignment of all proton and carbon signals, confirming the precise atomic connectivity of this compound.
The conformation of biphenyl (B1667301) derivatives in the solid state can differ significantly from that in solution due to packing forces. researchgate.net Solid-state NMR (SSNMR) is a powerful technique for investigating the structure and dynamics of molecules in their crystalline form.
By analyzing the chemical shift tensors, SSNMR can provide detailed information about the local electronic environment of each atom in the solid state. For this compound, this would be particularly useful for studying the dihedral angle between the two phenyl rings, a key conformational feature of biphenyl systems. Furthermore, SSNMR can distinguish between different crystalline forms, or polymorphs, as the subtle differences in molecular packing and conformation in each polymorph would result in distinct SSNMR spectra. This makes it an essential tool for characterizing the solid-state properties and assessing the polymorphic purity of a sample. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. biu.ac.il For this compound, these methods would provide clear evidence for its key structural components.
The most diagnostic feature would be the stretching vibration of the nitrile (C≡N) group, which gives rise to a sharp, intense peak in a relatively clean region of the IR spectrum. The analysis of various nitriles suggests this peak would appear in the 2240–2260 cm⁻¹ range. Other key vibrations include C-H stretching modes for the aromatic and methylene groups, and C=C stretching modes within the aromatic rings. osti.govresearchgate.netnist.govchemicalbook.com
Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. biu.ac.il It would be effective for characterizing the vibrations of the biphenyl backbone. Conformational analysis can also be performed, as the dihedral angle between the phenyl rings and the orientation of the cyanomethyl groups can influence the frequencies and intensities of certain vibrational modes. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
Advanced Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Studies
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to measure the mass of this compound (C₁₆H₁₂N₂) with high precision, allowing for the confirmation of its molecular formula. The expected exact mass is 232.1000. nih.gov
Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the molecular ion. This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. libretexts.org For this compound, the molecular ion ([M]⁺˙) at an m/z of 232 would be expected. Key fragmentation processes would likely involve cleavage of the bonds adjacent to the aromatic rings.
Table 2: Plausible Mass Spectrometry Fragmentation Pathway for this compound
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a published crystal structure for this compound was not identified, these methods would be the definitive approach for its solid-state characterization.
Powder X-ray Diffraction (PXRD): This technique is used on a microcrystalline (powder) sample. It is essential for assessing the bulk purity of a synthesized material and for identifying its specific crystalline phase. Each polymorph of a compound will produce a unique PXRD pattern, making it the primary tool for polymorph screening and identification. researchgate.netgovinfo.gov
A detailed analysis of a single crystal structure reveals not only the conformation of an individual molecule but also how multiple molecules arrange themselves within the crystal lattice. This molecular packing is governed by a network of non-covalent intermolecular interactions.
Without an experimental structure for this compound, a specific analysis is not possible. However, based on its structure, one would anticipate several types of interactions, including:
π–π Stacking: Interactions between the electron-rich aromatic rings of adjacent biphenyl units.
C-H···N Interactions: Weak hydrogen bonds could form between aromatic or methylene C-H groups and the nitrogen atom of the nitrile group on a neighboring molecule.
As an example, the crystal structure of the related compound [1,1′-biphenyl]-2,2′-dicarbonitrile (C₁₄H₈N₂) reveals that molecules are linked by slipped parallel π–π interactions, with a centroid–centroid distance of 3.9451 (7) Å, forming columns within the crystal. nih.gov A similar detailed analysis of intermolecular contacts for this compound would be possible upon the determination of its crystal structure, providing crucial insights into the forces that govern its solid-state assembly.
Table of Mentioned Compounds
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of non-covalent contacts that govern the crystal packing.
For biphenyl-containing structures, Hirshfeld surface analysis typically reveals a significant contribution from H···H, C···H/H···C, and other specific interactions depending on the substituents. nih.gov The analysis involves generating a three-dimensional surface around a molecule, colored according to the normalized contact distance (dnorm), which highlights regions of intermolecular contact. Red spots on the dnorm surface indicate close contacts, blue regions represent weaker or longer contacts, and white areas denote contacts around the van der Waals separation.
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular contacts in a scatter plot of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The relative contributions of different types of intermolecular interactions can be quantified from these plots. For biphenyl derivatives, H···H interactions often account for the largest percentage of the surface contacts, reflecting the abundance of hydrogen atoms on the periphery of the molecules. nih.gov
Table 1: Intermolecular Interaction Contributions for a Representative Biphenyl Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.5 |
| C···H/H···C | 38.2 |
| O···H/H···O | 16.0 |
| N···H/H···N | 0.3 |
Note: Data presented is for a representative biphenyl derivative and illustrates typical contributions of various intermolecular contacts as determined by Hirshfeld surface analysis. nih.gov
The nitrile groups in this compound would be expected to participate in specific C···H and N···H interactions, which would be visible as distinct features in the fingerprint plots. The analysis of these interactions is crucial for understanding the supramolecular architecture and the physical properties of the compound.
Electronic Absorption and Emission Spectroscopy for Optical Property Investigations
Electronic absorption and emission spectroscopy are fundamental techniques for characterizing the optical properties of molecules. These methods provide information about the electronic transitions between different energy levels within a molecule upon absorption of light and the subsequent emission of light through processes like fluorescence or phosphorescence.
The core chromophore in this compound is the biphenyl system. The electronic spectra of biphenyl and its derivatives are characterized by intense absorption bands in the ultraviolet (UV) region. researchgate.net The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. For instance, the absorption spectrum of biphenyl in cyclohexane (B81311) exhibits a strong absorption maximum around 247.5 nm. The introduction of acetonitrile (B52724) groups at the 2 and 2' positions is expected to influence the electronic structure and thus the absorption and emission properties.
Table 2: Photophysical Data for Biphenyl in Cyclohexane
| Property | Value |
|---|---|
| Absorption Maximum (λabs) | 247.5 nm |
| Molar Extinction Coefficient (ε) | 16,000 cm-1/M |
| Excitation Wavelength (λex) | 233 nm |
| Fluorescence Quantum Yield (Φf) | 0.18 |
Note: This data is for the parent biphenyl molecule and serves as a reference for the expected optical properties of its derivatives.
The fluorescence emission of biphenyl derivatives is also a key characteristic. Upon excitation at an appropriate wavelength, these compounds can exhibit fluorescence, and the position of the emission maximum (λem) and the fluorescence quantum yield are important parameters. urfu.rusemanticscholar.org The solvent polarity can significantly affect the emission spectra, a phenomenon known as solvatochromism. researchgate.net Studies on various biphenyl compounds have shown that the nature of the substituents plays a critical role in tuning the photophysical properties. wu.ac.th For this compound, the electron-withdrawing nature of the nitrile groups could lead to interesting photophysical behaviors, such as changes in the emission wavelength and quantum yield compared to the parent biphenyl molecule.
Advanced Applications of Biphenyl 2,2 Diacetonitrile in Chemical Sciences
Role in Covalent Organic Frameworks (COFs) and Porous Organic Materials
Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The choice of linker molecules is critical in determining the framework's topology, porosity, and ultimate function. Nitrile-containing organic linkers are particularly valuable for constructing nitrogen-rich COFs, such as Covalent Triazine Frameworks (CTFs), typically through trimerization reactions. alfa-chemistry.com
Conceptual Role as a Linker in Microporous and Mesoporous Organic Networks
Theoretically, Biphenyl-2,2'-diacetonitrile could serve as a linear or angular building block for porous organic networks. The two nitrile groups (-C≡N) are reactive functional groups that can participate in cyclotrimerization reactions to form triazine rings, a common method for synthesizing highly stable CTFs. alfa-chemistry.com The biphenyl (B1667301) core provides a rigid scaffold, which is essential for creating permanent porosity. The ortho (2,2') substitution pattern would enforce a significant twist in the biphenyl core, potentially leading to the formation of three-dimensional, non-planar networks rather than flat, two-dimensional sheets. This twisted geometry could, in principle, create complex pore structures within the resulting material.
Conceptual Design and Synthesis of Functional COF Architectures
The synthesis of a COF using this compound would likely involve solvothermal or ionothermal methods. alfa-chemistry.com For instance, reacting the monomer under high temperature in the presence of a catalyst like zinc chloride could induce the cyclotrimerization of the nitrile groups to form a porous triazine framework. The resulting COF would possess a high density of nitrogen atoms, which can act as Lewis basic sites, potentially enhancing the material's affinity for specific guest molecules like carbon dioxide. mdpi.com The twisted nature of the biphenyl linker could frustrate efficient packing between layers, leading to materials with high accessible surface areas.
Conceptual Applications in Gas Adsorption and Separation
Porous organic materials derived from nitrile-containing monomers are promising candidates for gas adsorption and separation. mdpi.com A hypothetical COF synthesized from this compound would benefit from several features:
Permanent Porosity: The rigid, covalently linked structure would create permanent micropores or mesopores capable of housing gas molecules.
High Surface Area: The intrinsic porosity and potentially frustrated packing could lead to a high Brunauer-Emmett-Teller (BET) surface area, a key factor for high gas uptake capacity.
Selective Adsorption: The nitrogen-rich triazine rings and the aromatic biphenyl units could offer preferential adsorption sites for polarizable gases like CO2 over less polar gases such as N2 or CH4, making it a conceptual candidate for applications in carbon capture or biogas upgrading. mdpi.com
No experimental data for gas adsorption capacities or selectivities for a COF derived from this compound has been reported.
Contributions to Polymer Science and Conjugated Polymer Systems
In polymer science, monomers are the fundamental building blocks that dictate the final properties of a macromolecule. Biphenyl units are often incorporated into polymer backbones to enhance thermal stability and introduce liquid crystalline or conductive properties.
Conceptual Role as a Monomer in the Synthesis of Novel Polymer Structures
This compound could conceptually be used as a monomer in several polymerization reactions. The nitrile groups could be chemically transformed into other functional groups (e.g., amines or carboxylic acids) to make them suitable for traditional polycondensation reactions to form polyamides or polyesters. Alternatively, the nitrile groups themselves can participate in polymerization. For example, Knoevenagel condensation reactions between the active methylene (B1212753) bridges (the -CH2- group next to the -CN) and aldehyde-containing comonomers could yield novel polymer structures with vinylene linkages. rsc.org The contorted 2,2'-substitution pattern would likely result in amorphous polymers with high glass transition temperatures and good solubility in organic solvents.
Conceptual Development of Conjugated Polymers for Electronic Applications
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are essential materials in organic electronics. mdpi.com To create a conjugated polymer from this compound, the monomer would need to be incorporated into a synthesis scheme that produces a delocalized π-electron system. This could be achieved via reactions like the Knoevenagel condensation mentioned above, which creates C=C double bonds that extend the conjugation. rsc.org
A polymer incorporating the this compound unit would have its electronic properties influenced by the twisted biphenyl core, which would disrupt π-orbital overlap along the polymer backbone. This could lead to a higher optical bandgap and blue-shifted light emission compared to polymers with planar backbones. The electron-withdrawing nature of the nitrile groups could also be used to tune the polymer's electron affinity, making it a potential component in donor-acceptor systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, no synthesis or characterization of such a polymer has been found in the reviewed literature.
Photophysical Properties of this compound-Based Polymers
The incorporation of the this compound moiety into polymer backbones can lead to materials with interesting photophysical properties, owing to the conjugated π-system of the biphenyl unit. While direct studies on polymers made exclusively from this compound are specific, research on analogous biphenylene (B1199973) ethynylene co-polymers provides significant insight into the expected optical behavior. ias.ac.in These polymers are typically synthesized via palladium/copper-catalyzed coupling reactions. ias.ac.in
The introduction of biphenylene fragments into conjugated polymer chains, such as poly(ethynylenephenylene)s, influences their absorption and emission characteristics. Research shows that the lowest energy absorption band in these co-polymers is blue-shifted compared to polymers without the biphenylene unit. ias.ac.in This behavior is attributed to the specific electronic nature and steric conformation of the biphenyl linkage. The photoluminescence spectra of these materials demonstrate their potential for applications in light-emitting devices and sensors. researchgate.net The solubility and processing of these polymers can be tailored by attaching alkoxy side chains of varying lengths to the aromatic rings. ias.ac.in
Photophysical Properties of Biphenylene Ethynylene Co-polymers
| Polymer ID | Alkoxy Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |
|---|---|---|---|---|
| P1 | C4H9 | 365 | 410 | ias.ac.in |
| P2 | C8H17 | 366 | 412 | ias.ac.in |
Utility in Catalysis and Ligand Design
The rigid biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. nih.govchemrxiv.org this compound serves as a key precursor in this domain, with its nitrile groups offering versatile handles for synthetic transformations.
The true value of this compound in catalysis lies in its role as a starting material for more complex, high-performance ligands. nih.gov The two nitrile groups can be chemically transformed into a variety of other functionalities, most notably primary amines (via reduction) or phosphine (B1218219) groups. The resulting 2,2'-bis(aminomethyl)biphenyl or 2,2'-bis(phosphinomethyl)biphenyl derivatives are powerful bidentate ligands. cardiff.ac.uk
These ligands, often referred to as "pincer" or "bidentate" ligands, are crucial in transition metal catalysis. sigmaaldrich.com The biphenyl backbone provides a well-defined and sterically hindered chiral environment around the metal center, which is essential for achieving high enantioselectivity in asymmetric reactions. nih.govchemrxiv.org Ligands such as 2,2'-bis((diphenylphosphanyl)methyl)-1,1'-biphenyl (BISBI) are derived from this structural motif and are known to form stable and highly active complexes with transition metals like palladium, rhodium, and ruthenium. cardiff.ac.uk The ability to easily modify the biphenyl core (at the 3, 3', 5, 5', 6, and 6' positions) allows for the fine-tuning of the ligand's steric and electronic properties, enabling the optimization of catalyst performance for specific chemical transformations. chemrxiv.orgnih.govchemrxiv.org
Ligands derived from the this compound framework are extensively used in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. nih.govfishersci.ca In reactions like the Suzuki-Miyaura coupling, the steric bulk and electron-donating ability of phosphine ligands derived from this scaffold can accelerate the rate-determining oxidative addition step and facilitate the final reductive elimination step of the catalytic cycle. fishersci.caionicviper.org
Furthermore, the nitrile group itself can play a direct role in C-H activation reactions. Research has demonstrated that the cyano group can function as a directing group in Pd(II)-catalyzed aromatic C-H bond activation. nih.gov This allows for the selective synthesis of biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides. nih.gov In this process, the palladium catalyst coordinates to the nitrile, positioning it to activate a C-H bond at the ortho position of the aromatic ring, leading to the formation of a new carbon-carbon bond. This methodology provides a direct and atom-economical route to construct complex biphenyl structures. rsc.org
Conditions for Pd-Catalyzed C-H Activation using a Cyano Directing Group
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(OAc)2 | nih.gov |
| Solvent/Medium | TFA (Trifluoroacetic acid) | nih.gov |
| Reactants | Aryl Nitriles, Aryl Halides | nih.gov |
| Outcome | Synthesis of Biphenyl-2-carbonitrile derivatives | nih.gov |
The development of systems for photocatalytic water reduction to produce hydrogen is a critical area of sustainable energy research. Such systems typically require a photosensitizer to absorb light, a catalyst to facilitate the reaction, and a sacrificial electron donor. researchgate.net While direct application of this compound in this context is not widely documented, its structural and electronic features suggest potential utility.
Complexes and polymers derived from this compound could serve as components in these systems. The conjugated biphenyl core is capable of absorbing UV or visible light, a prerequisite for a photosensitizer. Upon functionalization into ligands, it can coordinate with catalytic metal centers like ruthenium or iridium, which are known to be active in water reduction. Bipyridine-based ligands, which are electronically analogous to the biphenyl scaffold, are commonly used in highly efficient photocatalytic systems for H₂ production. researchgate.net The incorporation of organometallic dopants into polymer matrices has also been shown to enhance photocatalytic activity by improving charge separation and light-harvesting capabilities, a strategy that could be applied to polymers derived from this compound. nih.gov
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. semanticscholar.org The design of synthetic host molecules that can selectively bind guest molecules is a central theme of this field. nih.gov
This compound is an excellent building block for constructing molecular recognition motifs due to its well-defined C2-symmetric structure and rigid conformation. This scaffold can be incorporated into larger macrocyclic hosts, such as cyclophanes or biphenarenes, which are designed to have an internal cavity. nih.govmdpi.com
The electron-rich biphenyl units within such a macrocycle can form an internal cavity capable of binding guest molecules through π-π stacking and van der Waals interactions. nih.gov The conformational rigidity of the biphenyl unit helps in pre-organizing the host structure, reducing the entropic penalty of binding a guest. Studies have demonstrated the encapsulation of a 1,1'-biphenyl guest within a cyclophane cavity, confirming the suitability of the biphenyl motif for host-guest interactions. nih.gov The nitrile groups of this compound offer convenient points for further chemical modification, allowing for the attachment of other binding groups or for linking multiple biphenyl units together to create larger, more complex host architectures with tailored sizes, shapes, and binding selectivities. nih.govmdpi.com
Self-Assembly Strategies for Ordered Architectures
The self-assembly of molecules into well-defined, ordered architectures is a cornerstone of materials science and nanotechnology. The structure of this compound offers several features that can be exploited to guide its assembly into supramolecular structures. The biphenyl scaffold provides a platform for π-π stacking interactions, a common driving force for the organization of aromatic molecules. Furthermore, the two nitrile groups introduce significant dipole moments and can act as hydrogen bond acceptors, offering directional control in the assembly process.
In analogous systems, such as biphenylnitrile-based self-assembled monolayers (SAMs) on gold surfaces, the interplay between the biphenyl core and the nitrile tail groups dictates the packing and orientation of the molecules. For this compound, a variety of non-covalent interactions could be harnessed to form ordered structures in the solid state or in solution.
Potential Self-Assembly Mechanisms for this compound:
| Interaction Type | Description | Potential Outcome |
| π-π Stacking | The aromatic rings of the biphenyl units can stack on top of each other, driven by van der Waals forces. The staggered conformation of the biphenyl rings would influence the geometry of the resulting stacks. | Formation of columnar or lamellar structures. |
| Dipole-Dipole Interactions | The polar nitrile groups (C≡N) possess strong dipole moments, which can align in an antiparallel fashion to minimize electrostatic repulsion, leading to ordered arrangements. | Linear chains or sheet-like assemblies. |
| Hydrogen Bonding | While this compound itself lacks hydrogen bond donors, the nitrile nitrogen atoms can act as acceptors for hydrogen bonds from co-crystallizing molecules or solvents. | Formation of co-crystals with specific network structures. |
| Hydrophobic Interactions | The biphenyl core is hydrophobic and can drive aggregation in polar solvents to minimize contact with the solvent molecules. | Formation of aggregates or micelles in aqueous environments. |
The combination of these interactions could lead to the formation of complex and functional supramolecular polymers and materials. The flexible nature of the biphenyl linkage allows for conformational adjustments to optimize these non-covalent interactions, potentially leading to polymorphic crystalline forms with different properties.
Construction of Pseudorotaxanes and Rotaxanes
Mechanically interlocked molecules, such as pseudorotaxanes and rotaxanes, are at the forefront of research into molecular machines and functional molecular systems. These structures consist of a linear "thread" component passing through a macrocyclic "wheel," with bulky "stoppers" in rotaxanes preventing the disassembly of the components.
While there are no specific reports on the use of this compound in the synthesis of pseudorotaxanes and rotaxanes, its structural characteristics suggest it could be a viable component in such architectures. The elongated and flexible nature of the molecule makes it a candidate for a "thread" component. The central biphenyl unit could serve as a recognition site for a macrocyclic host, while the terminal diacetonitrile groups offer points for chemical modification.
Potential Roles of this compound in Interlocked Molecules:
| Component | Role of this compound | Required Modifications |
| Thread | The entire molecule could act as a thread that is encircled by a macrocycle. The biphenyl moiety could engage in π-π stacking or hydrophobic interactions with the cavity of the macrocycle. | The nitrile groups could be hydrolyzed to carboxylic acids and then coupled with bulky amines to form stopper groups. |
| Precursor to Stopper | The nitrile groups could be chemically transformed into larger, sterically demanding groups that would act as stoppers to trap a macrocycle on a different thread molecule. | Conversion of the nitrile groups to, for example, triazole groups via click chemistry or to bulky amides. |
| Component of a Macrocycle | While less direct, derivatives of this compound could be used in the synthesis of macrocycles that could then act as the wheel component in a rotaxane. | Cyclization reactions involving the functional groups derived from the nitriles. |
The synthesis of such interlocked structures would likely rely on template-directed methods, where non-covalent interactions between the this compound-derived thread and the macrocycle pre-organize the components for the final stoppering reaction.
Building Block for Complex Organic Molecules and Advanced Materials
The reactivity of the nitrile groups and the ortho-disubstituted biphenyl scaffold make this compound a potentially valuable building block for the synthesis of more complex organic molecules and advanced materials.
One promising area is the synthesis of nitrogen-containing polycyclic aromatic compounds. The proximity of the two cyanomethyl groups in an ortho-biphenyl arrangement provides a template for intramolecular cyclization reactions. For instance, reductive cyclization of dinitriles is a known method for creating nitrogen-containing rings. A titanocene-mediated reductive cyclization of oligo(dinitrile) precursors has been shown to form polycyclic aromatic hydrocarbons (PAHs) appended with di(aza)titanacyclopentadiene functionality, which can be further transformed into various nitrogen-containing heterocycles.
Furthermore, ortho-functionalized biphenyls are well-established precursors for the synthesis of phenanthridines and their derivatives, which are important scaffolds in medicinal chemistry and materials science. The cyanomethyl groups of this compound could be transformed into other functional groups that can then undergo intramolecular cyclization to form the phenanthridine (B189435) core.
Potential Synthetic Transformations of this compound:
| Target Molecule Class | Synthetic Strategy |
| Phenanthridine Derivatives | Transformation of the cyanomethyl groups into amines or amides, followed by intramolecular cyclization. |
| Nitrogen-Containing PAHs | Titanocene-mediated reductive coupling of the two nitrile groups to form a new heterocyclic ring fused to the biphenyl system. |
| Macrocycles and Cages | Intermolecular reactions of the dinitrile with other building blocks to form large cyclic structures. |
| Covalent Organic Frameworks (COFs) | Similar to its isomer, 4,4'-Biphenyldiacetonitrile, it could potentially be used as a linker in the synthesis of porous crystalline polymers through reactions like Knoevenagel condensation, although the ortho-substitution would lead to different network topologies. |
The unique stereochemistry of the 2,2'-disubstituted biphenyl system, which can exhibit axial chirality, adds another layer of complexity and potential for the synthesis of enantiomerically pure complex molecules and materials.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes with Enhanced Sustainability
Current synthetic methodologies for biphenyl (B1667301) derivatives often rely on traditional cross-coupling reactions which may involve harsh conditions, expensive catalysts, and the generation of significant waste. rsc.orgbohrium.com Future research should prioritize the development of more sustainable and environmentally benign synthetic routes to Biphenyl-2,2'-diacetonitrile and its derivatives.
Key areas of exploration include:
Catalyst Development: Investigating the use of earth-abundant metal catalysts (e.g., iron, copper) or even catalyst-free methods to replace precious metal catalysts like palladium. researchgate.net The development of water-soluble or recyclable catalysts could also significantly improve the green credentials of the synthesis. researchgate.net
Alternative Feedstocks: Exploring the use of renewable starting materials to move away from petroleum-based precursors.
Process Intensification: Investigating continuous flow synthesis or mechanochemical methods to reduce solvent usage, reaction times, and energy consumption. rsc.org
Biocatalysis: Exploring enzymatic pathways for the synthesis of biphenyl compounds, which can offer high selectivity under mild conditions. manchester.ac.uk
A comparative table of potential sustainable synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity | Catalyst deactivation, lower efficiency |
| Catalyst-Free Synthesis | Eliminates catalyst cost and contamination | High reaction temperatures, limited scope |
| Continuous Flow Chemistry | Improved safety, scalability, and control | Initial equipment investment, clogging issues |
| Mechanochemistry | Reduced solvent use, faster reactions | Scalability, understanding reaction mechanisms |
| Biocatalysis | High selectivity, mild conditions, biodegradable | Enzyme stability, substrate scope limitations |
Integration into Multi-component Systems for Synergistic Functionality
The bifunctional nature of this compound, with its two nitrile groups capable of coordination or further chemical transformation, makes it an excellent building block for complex multi-component systems. Future research should focus on integrating this molecule into larger assemblies to achieve synergistic functionalities.
Promising research avenues include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing this compound as a ligand to construct novel coordination polymers and MOFs. nih.govnih.gov The flexibility of the biphenyl linkage could lead to interesting structural dynamics and guest-responsive behaviors. The nitrile groups can act as coordination sites for metal ions, and the biphenyl backbone can be further functionalized to tune the properties of the resulting framework. nih.govnih.gov
Supramolecular Assemblies: Exploring the self-assembly of this compound with other molecules through non-covalent interactions such as hydrogen bonding or π-π stacking to create functional supramolecular structures. nih.govmdpi.com These assemblies could find applications in areas like molecular recognition and encapsulation.
Covalent Organic Frameworks (COFs): Employing this compound as a monomer in the synthesis of COFs. The nitrile groups could be converted to other functionalities to facilitate the formation of porous, crystalline materials with applications in gas storage and separation.
Advanced Computational Studies for Predictive Material Design
Computational modeling is a powerful tool for predicting the properties and behavior of molecules and materials, thereby guiding experimental efforts. nih.gov Advanced computational studies on this compound can accelerate the discovery of new applications.
Future computational work should focus on:
Density Functional Theory (DFT) Calculations: Performing DFT calculations to understand the electronic structure, conformational preferences, and reactivity of this compound. researchgate.netrsc.org This can provide insights into its torsional barriers and how substituents on the biphenyl rings might influence its properties. researchgate.netrsc.org
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of this compound in different environments, such as in solution or within a larger molecular assembly. This can help in understanding its interactions with other molecules and its potential as a molecular machine component.
Materials Informatics: Employing machine learning and data-driven approaches to screen for potential applications of this compound and its derivatives in areas like organic electronics or catalysis.
| Computational Method | Research Focus for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Electronic properties, conformational analysis, reaction mechanisms | Optimized geometries, rotational energy barriers, reactivity indices |
| Molecular Dynamics (MD) | Self-assembly behavior, interactions with guest molecules | Diffusion coefficients, binding free energies, conformational changes |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalytic activity in a bio-inspired system | Reaction pathways, activation energies, role of the active site |
| High-Throughput Virtual Screening | Discovery of new materials based on the biphenyl-diacetonitrile scaffold | Identification of lead compounds for specific applications |
Development of Sensing and Responsive Materials
The nitrile groups in this compound are known to interact with various analytes, making it a promising candidate for the development of chemical sensors and responsive materials.
Future research in this area should explore:
Anion Sensing: Investigating the ability of this compound and its derivatives to act as colorimetric or fluorescent sensors for anions, leveraging the interaction of the nitrile groups with negatively charged species. researchgate.netnih.gov
Metal Ion Detection: Designing and synthesizing derivatives of this compound that can selectively bind to specific metal ions, leading to a measurable optical or electrochemical response. researchgate.net
Stimuli-Responsive Polymers: Incorporating this compound into polymer chains to create materials that can respond to external stimuli such as light, heat, or the presence of a specific chemical. The conformational changes of the biphenyl unit could be harnessed to induce macroscopic changes in the material.
Investigation into its Role in Bio-inspired Chemical Systems (excluding biological activity/medicinal applications)
Nature provides a rich source of inspiration for the design of functional chemical systems. The structural motifs present in this compound can be found in various biological molecules, suggesting its potential role in bio-inspired chemistry.
Emerging opportunities in this domain include:
Bio-inspired Catalysis: Designing catalysts that mimic the active sites of enzymes, where the biphenyl scaffold provides a defined three-dimensional environment for chemical reactions. acs.orgnih.gov The nitrile groups could be modified to introduce catalytic functionalities.
Molecular Machines: Exploring the use of this compound as a component in artificial molecular machines. nih.govfau.eu The rotation around the biphenyl C-C bond could be controlled by external stimuli, leading to controlled molecular motion.
Biomimetic Membranes: Incorporating this compound into synthetic membranes to mimic the functions of biological channels and transporters. The nitrile groups could line a pore to facilitate the selective transport of ions or small molecules.
Q & A
Q. What are the common synthetic routes for preparing Biphenyl-2,2'-diacetonitrile, and what parameters critically influence reaction yield?
this compound is typically synthesized via C=C polycondensation reactions involving aryl aldehyde precursors and nitrile-containing linkers. For example, it can be prepared by reacting 2,3,6,7-tetra(4-formylphenyl)tetrathiafulvalene (TTF) with 2,2'-(biphenyl-4,4'-diyl)diacetonitrile (BN) under solvothermal conditions. Key parameters include:
- Catalyst selection : Acidic or basic catalysts (e.g., triethylamine) to facilitate Knoevenagel condensation.
- Solvent system : Polar aprotic solvents like 1,4-dioxane or mesitylene.
- Temperature control : Reactions often require heating at 120°C for 72 hours to achieve high crystallinity .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the positions of nitrile groups and biphenyl backbone.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~2200 cm confirm nitrile (-C≡N) functionality.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the spatial arrangement and crystallinity. SHELX software is widely used for refinement .
- Elemental Analysis : Validates the carbon, hydrogen, and nitrogen content .
Advanced Research Questions
Q. How does this compound enhance the electronic properties of covalent organic frameworks (COFs)?
this compound acts as an electron-accepting linker in COFs, forming π-conjugated frameworks with donor units like tetrathiafulvalene (TTF). This creates charge-transfer interactions, improving:
- Photoluminescence : Enhanced light-emitting properties due to extended conjugation.
- Charge Carrier Mobility : Facilitates electron transport in photovoltaic or catalytic applications.
- Stability : Rigid biphenyl groups resist thermal degradation (<400°C) . Example: In sp carbon-conjugated COFs, the diacetonitrile linker enables eclipsed stacking with a 2.4 nm pore size, ideal for gas adsorption .
Q. What strategies resolve contradictions in crystallinity data when incorporating this compound into polymeric networks?
Discrepancies in crystallinity often arise from kinetic vs. thermodynamic control during synthesis. To address this:
- Solvent Screening : Use mixed solvents (e.g., 1,4-dioxane/mesitylene) to balance solubility and reactivity.
- Post-Synthetic Annealing : Heating amorphous intermediates at 200°C under vacuum improves crystallinity.
- In Situ Monitoring : Pair XRD with thermogravimetric analysis (TGA) to track phase transitions .
- Computational Modeling : Density Functional Theory (DFT) predicts optimal linker orientations .
Q. How can this compound be applied in environmental remediation, such as uranium capture?
Functionalized COFs incorporating this compound exhibit high uranium adsorption due to:
- Chelation Sites : Nitrile groups bind UO ions selectively.
- Photothermal Desalination : Under light irradiation, the COF generates heat, enhancing ion diffusion and adsorption capacity.
- Reusability : Acid treatment (e.g., 0.1 M HNO) regenerates the material without structural degradation .
Data Analysis and Optimization
Q. How do synthetic variables (e.g., solvent ratio, catalyst loading) impact the yield of this compound-based COFs?
A factorial design approach can optimize synthesis:
Q. What advanced spectroscopic methods elucidate the electronic interactions of this compound in supramolecular systems?
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies nitrogen electron density in nitrile groups.
- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates in charge-transfer complexes.
- Time-Resolved Fluorescence : Measures excited-state lifetimes to map energy transfer pathways .
Troubleshooting Common Challenges
Q. Why might this compound-based COFs exhibit low porosity, and how can this be mitigated?
Low porosity often stems from inefficient stacking or solvent occlusion. Solutions include:
- Activation Protocols : Supercritical CO drying preserves pore structure.
- Linker Functionalization : Introduce bulky substituents (e.g., tert-butyl) to prevent dense packing .
Q. How can isotopic labeling (e.g., deuterium) of this compound aid mechanistic studies?
Deuterated analogs allow tracking reaction pathways via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
